N-(3-Hydroxy-2,6-dimethylphenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-5-9(13)7(2)10(6)11-8(3)12/h4-5,13H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLUGNBVBWVYLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439553 | |
| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100445-95-2 | |
| Record name | N-(3-Hydroxy-2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the molecular structure of organic compounds. The analysis of vibrational, electronic, and nuclear magnetic resonance spectra provides detailed information about the functional groups, bonding, and electronic environment within the molecule.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For N-(3-Hydroxy-2,6-dimethylphenyl)acetamide, the key vibrational modes can be predicted based on studies of similar N-arylacetamides. researchgate.netsemanticscholar.org
Key expected vibrational frequencies include:
O-H Stretching: The hydroxyl (-OH) group is expected to show a broad absorption band in the FT-IR spectrum, typically in the range of 3200–3600 cm⁻¹. In a related compound, N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide, the O-H stretch was observed at 3348 cm⁻¹. nih.gov
N-H Stretching: The amide N-H stretching vibration typically appears as a sharp to medium band in the region of 3250–3350 cm⁻¹. For instance, the FT-IR spectrum of a similar arylacetamide derivative showed the N-H amide stretch at 3292 cm⁻¹. nih.govresearchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs just below 3000 cm⁻¹. In a related N-(2,6-dimethylphenyl)acetamide derivative, aromatic and aliphatic C-H stretches were noted at 3073 cm⁻¹ and 2952 cm⁻¹, respectively. nih.gov
C=O Stretching (Amide I band): This is one of the most characteristic bands in amides, appearing strongly in the FT-IR spectrum. It is expected in the 1630–1680 cm⁻¹ region. A study on N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide identified the C=O amide stretch at 1675 cm⁻¹. nih.gov
N-H Bending and C-N Stretching (Amide II and III bands): The Amide II band, resulting from a mix of N-H bending and C-N stretching, is typically found between 1510 and 1570 cm⁻¹. The Amide III band, a more complex vibration involving C-N stretching, is observed in the 1250-1350 cm⁻¹ range.
The following table summarizes the expected vibrational assignments for this compound based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference Compound(s) |
| O-H Stretch | Hydroxyl | 3200 - 3600 | N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide nih.gov |
| N-H Stretch | Amide | 3250 - 3350 | N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide nih.gov |
| Aromatic C-H Stretch | Phenyl Ring | > 3000 | N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide nih.gov |
| Aliphatic C-H Stretch | Methyl (CH₃) | < 3000 | N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide nih.gov |
| C=O Stretch (Amide I) | Amide | 1630 - 1680 | N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide nih.gov |
| N-C Amide Stretch | Amide | 1021 | N-(2,6-dimethylphenyl)-2-[3-hydroxy-2-oxo-3-(2-oxopropyl)indolin-1-yl]acetamide nih.gov |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the substituted benzene (B151609) ring and, to a lesser extent, n→π* transitions associated with the carbonyl group of the acetamide (B32628) moiety.
Studies on related compounds such as N-(4-hydroxyphenyl)acetamide (Paracetamol) and N-phenylacetamide (Acetanilide) show characteristic absorption maxima. nist.gov The phenyl ring and the amide group act as chromophores. The presence of the hydroxyl (-OH) and methyl (-CH₃) groups as substituents on the phenyl ring will influence the wavelength and intensity of these absorptions. The hydroxyl group, an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted acetanilide. researchgate.net A study on p-Hydroxyacetanilide crystals noted a maximum absorption in the ultraviolet region with a cut-off wavelength at 318 nm. researchgate.net
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity and chemical environment of atoms in a molecule. The expected chemical shifts for this compound can be inferred from data on similar structures. nih.govrsc.orgiucr.org
¹H NMR:
Amide Proton (N-H): This proton typically appears as a singlet in the downfield region, usually between δ 8.0 and 9.5 ppm. In N-(4-hydroxy-2,5-dimethylphenyl)acetamide, the NH proton signal was observed at δ 9.05 ppm. rsc.org
Hydroxyl Proton (O-H): The chemical shift of the phenolic proton is variable and depends on the solvent and concentration. It is often a broad singlet and can appear between δ 5.0 and 9.5 ppm.
Aromatic Protons (Ar-H): The protons on the dimethylphenyl ring will appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The specific splitting pattern will depend on their positions relative to the other substituents.
Amide Methyl Protons (CO-CH₃): These protons will give rise to a sharp singlet, typically in the range of δ 1.9 to 2.2 ppm. rsc.org
Aromatic Methyl Protons (Ar-CH₃): The two methyl groups attached to the phenyl ring are expected to produce a singlet (or two closely spaced singlets) around δ 2.0 to 2.3 ppm. iucr.org
¹³C NMR:
Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically deshielded and appears far downfield, typically between δ 167 and 177 ppm. rsc.orgiucr.org
Aromatic Carbons (Ar-C): The carbons of the phenyl ring will resonate in the δ 110–160 ppm range. The carbon bearing the hydroxyl group (C-OH) will be more downfield (around δ 150-155 ppm), while the carbons attached to the methyl groups will also be significantly shifted.
Amide Methyl Carbon (CO-CH₃): This carbon appears in the aliphatic region, typically around δ 23–25 ppm. rsc.org
Aromatic Methyl Carbons (Ar-CH₃): The carbons of the methyl groups on the ring are expected to appear at δ 15–20 ppm. iucr.org
The following table presents the anticipated NMR chemical shifts.
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference Compound(s) |
| Amide N-H | 8.0 - 9.5 | - | N-(4-hydroxy-2,5-dimethylphenyl)acetamide rsc.org |
| Hydroxyl O-H | 5.0 - 9.5 (broad) | - | General for phenols |
| Aromatic H | 6.5 - 7.5 | - | N-(2,6-dimethylphenyl) derivatives iucr.org |
| Aromatic C | - | 110 - 140 | N-(2,6-dimethylphenyl) derivatives iucr.org |
| Aromatic C-OH | - | 150 - 155 | N-(4-hydroxyphenyl)acetamide rsc.org |
| Amide C=O | - | 167 - 177 | N-(4-hydroxy-2,5-dimethylphenyl)acetamide rsc.org |
| Amide CH₃ | 1.9 - 2.2 | 23 - 25 | N-(4-hydroxy-2,5-dimethylphenyl)acetamide rsc.org |
| Aromatic CH₃ | 2.0 - 2.3 | 15 - 20 | N-(2,6-dimethylphenyl) derivatives iucr.org |
Computational and Quantum Chemical Investigations
Theoretical Thermodynamic Property Calculations and Temperature Correlations
Theoretical thermodynamic properties offer valuable insights into the stability, reactivity, and behavior of a molecule under various temperature conditions. These properties, including heat capacity (C(_{p})), entropy (S), and enthalpy (H), can be calculated using quantum chemical methods such as Density Functional Theory (DFT). Such calculations provide a foundational understanding of the molecule's energetics without the need for experimental measurements.
For N-(3-Hydroxy-2,6-dimethylphenyl)acetamide, theoretical calculations would typically involve optimizing the molecular geometry to find its lowest energy conformation. Following this, vibrational frequency analysis is performed to confirm the structure as a true minimum on the potential energy surface and to compute the thermodynamic properties at different temperatures.
The correlation between these thermodynamic properties and temperature is crucial for predicting the compound's behavior in a dynamic thermal environment. Generally, as the temperature increases, the heat capacity, entropy, and enthalpy of a molecule also increase. This is due to the greater population of higher vibrational and rotational energy levels at elevated temperatures. The precise nature of these correlations can be expressed through polynomial equations derived from the calculated data points over a range of temperatures.
Below is a hypothetical representation of how such data would be presented for this compound, based on the established relationship between temperature and thermodynamic properties.
Table 1: Theoretical Thermodynamic Properties of this compound at Different Temperatures (Note: The following data is illustrative and not based on actual calculated values for the specified compound.)
| Temperature (K) | Heat Capacity (C({p})) (cal/mol·K) | Entropy (S) (cal/mol·K) | Enthalpy (H) (kcal/mol) |
| 200 | 55.8 | 95.2 | 8.7 |
| 300 | 70.1 | 115.9 | 15.2 |
| 400 | 82.5 | 134.7 | 23.0 |
| 500 | 93.2 | 151.8 | 31.8 |
| 600 | 102.4 | 167.5 | 41.6 |
| 700 | 110.3 | 182.0 | 52.3 |
| 800 | 117.1 | 195.4 | 63.6 |
| 900 | 122.9 | 207.9 | 75.6 |
| 1000 | 127.8 | 219.5 | 88.1 |
Molecular Docking Simulations in Biological Systems Research
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of biological systems, it is frequently used to understand and predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. This method is instrumental in drug discovery and molecular biology for screening potential drug candidates and elucidating mechanisms of action.
The process involves predicting the binding mode and affinity of the ligand to the active site of the target protein. A high binding affinity, often represented by a low binding energy (in kcal/mol), suggests a more stable and potentially more effective interaction. These simulations consider various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
While specific molecular docking studies for this compound are not detailed in the available research, the utility of this approach has been demonstrated for structurally related acetamide (B32628) derivatives. For instance, docking simulations have been performed on other N,N-dimethyl acetamide compounds to explore their binding patterns with biological targets like orexin receptors. researchgate.net
A hypothetical molecular docking study of this compound against a relevant biological target, such as a kinase or a receptor implicated in a disease pathway, would yield valuable information. The results would typically be presented in a table summarizing the binding affinity and the key interacting amino acid residues.
Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein (Note: The following data is illustrative and not based on actual simulation results for the specified compound.)
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bond Interactions (Distance Å) |
| Protein Kinase X | This compound | -8.5 | LEU23, VAL31, ALA43, LYS58, ASP101 | LYS58 (2.9), ASP101 (3.1) |
| Cyclooxygenase-2 | This compound | -7.9 | VAL89, ARG120, TYR355, SER530 | ARG120 (2.8), SER530 (3.0) |
| Tumor Necrosis Factor-alpha | This compound | -7.2 | TYR59, GLN61, LEU120, GLY121, TYR151 | GLN61 (3.2) |
The insights gained from such simulations could guide the further design and optimization of this compound-based compounds for specific therapeutic applications by highlighting the key structural features responsible for target binding.
Metabolic Pathways and Biotransformation Research
Identification and Characterization as a Metabolite
N-(3-Hydroxy-2,6-dimethylphenyl)acetamide is a well-established human metabolite of lidocaine (B1675312). nih.gov It is formed through the aromatic hydroxylation of the parent drug, lidocaine. nih.govcore.ac.uk This metabolic transformation introduces a hydroxyl group onto the phenyl ring of the lidocaine molecule, resulting in the formation of 3-hydroxylidocaine (B23898). caymanchem.com The identification of this compound as a metabolite has been confirmed through various analytical techniques in studies utilizing human liver microsomes. nih.gov
Enzymatic Biotransformation Mechanisms
The biotransformation of lidocaine to this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system, a superfamily of enzymes crucial for the metabolism of a wide array of xenobiotics and endogenous compounds. nih.govnih.govmdpi.com
Research has identified specific CYP isoforms that are principally responsible for the 3-hydroxylation of lidocaine. Studies using human liver microsomes and recombinant human CYP isoforms have demonstrated that both CYP1A2 and CYP3A4 are capable of catalyzing the formation of 3-hydroxylidocaine. nih.govresearchgate.net However, further investigations involving chemical and immunoinhibition have indicated that CYP1A2 is the major enzyme responsible for this metabolic pathway, with CYP3A4 playing a more minor role. nih.govresearchgate.net In fact, some studies suggest that the formation of 3-hydroxylidocaine is almost exclusively catalyzed by CYP1A2. nih.gov
While the cytochrome P450 system is central to the formation of this compound, other metabolic pathways are involved in the broader biotransformation of lidocaine. The primary metabolic route for lidocaine is oxidative N-deethylation, leading to the formation of monoethylglycinexylidide (B1676722) (MEGX). core.ac.uk Further metabolism of 3-hydroxylidocaine can occur, leading to the formation of 3-Hydroxymonoethyl glycinexylidide. nih.gov Studies have also explored the potential involvement of other enzymes, such as carboxylesterases, in the hydrolysis of the amide bond in lidocaine and its metabolites, though this appears to be an NADPH-independent reaction. researchgate.net
In Vitro Models for Metabolic Pathway Elucidation
The elucidation of the metabolic pathways of lidocaine, including the formation of this compound, has heavily relied on in vitro models. These models provide a controlled environment to study enzyme kinetics and identify the specific enzymes involved in metabolic reactions. nih.gov
Human liver microsomes are a cornerstone in these studies. nih.govnih.gov They contain a rich complement of drug-metabolizing enzymes, including the cytochrome P450 system, making them an ideal matrix for investigating the formation of metabolites like 3-hydroxylidocaine. nih.govnih.gov Studies using human liver microsomes have been instrumental in determining the relative contributions of CYP1A2 and CYP3A4 to lidocaine metabolism. nih.govresearchgate.net The use of human-derived materials is particularly important, as species-specific differences in drug metabolism have been observed. For instance, the pattern of lidocaine metabolism in human liver microsomes differs from that seen in rat liver microsomes. nih.gov
In addition to human liver microsomes, studies in other species, such as equine studies, have also contributed to the understanding of lidocaine metabolism, although the specific focus on this compound in these contexts is less detailed in the provided search results.
Methodologies for Metabolite Profiling and Identification
A variety of analytical techniques are employed for the profiling and identification of metabolites such as this compound. High-performance liquid chromatography (HPLC) is a fundamental technique used to separate and isolate metabolites from biological matrices. nih.govresearchgate.net
Mass spectrometry (MS), particularly high-resolution mass spectrometry (HR-MS), plays a critical role in the structural elucidation of metabolites. nih.gov By providing accurate mass measurements, HR-MS aids in determining the elemental composition of a metabolite and its fragments. nih.gov Techniques such as extracted ion chromatography (EIC) are used to search for expected metabolites within complex full-scan MS datasets. nih.gov The combination of liquid chromatography with mass spectrometry (LC/MS) is a powerful tool for both the detection and identification of known and unexpected drug metabolites. nih.gov
Preclinical Biological Activity and Mechanism of Action Studies
Exploration of Anticancer Potential of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide Derivatives
Derivatives of acetamide (B32628) have demonstrated significant promise as anticancer agents, with research focusing on their ability to inhibit cancer cell growth and induce programmed cell death.
A variety of acetamide derivatives have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. For instance, novel chalcone (B49325) acetamide derivatives were designed and screened for their cytotoxicity, with some compounds exhibiting potent cell growth inhibitory activity against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. chemrxiv.org One derivative, compound 8h, which incorporates a pyrrolidine (B122466) group, was identified as a particularly effective cell growth inhibitor. chemrxiv.org
In another study, newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives were found to selectively inhibit the proliferation of colon cancer cells (HCT-116). nih.gov Out of 24 synthesized compounds, 12 demonstrated inhibitory actions on HCT-116 cells, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL. nih.gov Notably, these compounds showed specificity for cancerous cells, with minimal inhibitory action on normal, non-cancerous HEK-293 cells. nih.gov
Furthermore, a novel compound, 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, was tested for its cytotoxic activity against three breast cancer cell lines (MCF-7, T47-D, and MDA-MB231) and a normal mouse embryonic fibroblast cell line (NIH-3T3). mdpi.com The results indicated good cytotoxicity against the cancerous cell lines, with IC50 values between 27.7 and 39.2 µM, while exhibiting low toxicity towards the normal cell line (IC50 > 100 µM). mdpi.com
The anticancer activity of N-(2-hydroxyphenyl) acetamide (NA-2) was investigated against the human breast cancer cell line MCF-7. nih.gov The study found that NA-2 significantly inhibited the growth of MCF-7 cells, with an IC50 of 1.65 mM after 48 hours of treatment. nih.gov
Table 1: In Vitro Anticancer Activity of Acetamide Derivatives
| Derivative Class | Cell Line(s) | Key Findings |
|---|---|---|
| Chalcone Acetamides | MDA-MB-231, MDA-MB-468 | Compound 8h showed potent growth inhibition. chemrxiv.org |
| 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl esters | HCT-116, HEK-293 | Selective inhibition of colon cancer cells (IC50: 0.12-0.81 mg/mL). nih.gov |
| 2-oxo-N-(pyridin-4-yl) acetamide | MCF-7, T47-D, MDA-MB231, NIH-3T3 | Good cytotoxicity in cancer cells (IC50: 27.7-39.2 µM), low toxicity in normal cells. mdpi.com |
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 | Significant growth inhibition (IC50 = 1.65 mM). nih.gov |
The mechanisms underlying the anticancer effects of acetamide derivatives often involve the modulation of key cellular processes such as cell proliferation and apoptosis. For example, the potent chalcone acetamide derivative 8h was investigated for its apoptotic potential using fluorescent-dye-based methods, which confirmed its ability to induce nuclear morphological changes consistent with apoptosis. chemrxiv.org Western blotting techniques further validated the increased expression of apoptotic proteins. chemrxiv.org
Similarly, the study on 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives found that these compounds induced nuclear disintegration in cancerous cells, as observed through DAPI staining. nih.gov This suggests that the compounds' antiproliferative activity is mediated through the induction of apoptosis. nih.gov
Research on N-(2-hydroxyphenyl) acetamide (NA-2) demonstrated that its anticancer activity against MCF-7 cells is mediated through multiple mechanisms. nih.gov NA-2 was found to delay the wound healing process, arrest the cell cycle at the G0/G1 phase, and induce apoptosis by increasing the Bax/Bcl-2 ratio. nih.gov Another study on N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA) in breast cancer cells also showed induction of apoptosis and cell cycle arrest. mdpi.com
Assessment of Pesticidal Activity of Derivatives
The biological activity of acetamide derivatives extends to pesticidal applications. A study investigating 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form, 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide, demonstrated their insecticidal activity against the cowpea aphid, Aphis craccivora. researchgate.net The study determined the lethal concentration (LC50) values for these compounds, indicating their potential as insecticides. researchgate.net
Table 2: Insecticidal Activity of Acetamide Derivatives against Cowpea Aphid Nymphs
| Compound | LC50 (ppm) after 24h | LC50 (ppm) after 48h |
|---|---|---|
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | 0.192 | 0.041 |
| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | 0.841 | 0.095 |
Data from a study on the insecticidal activity against cowpea aphid nymphs. researchgate.net
Investigation of Antiarrhythmic Properties (via related compounds, e.g., 3-Hydroxylidocaine)
Studies on Anticonvulsant Activities of Related Arylacetamides
Arylacetamide-based compounds have been a focus of research for their potential anticonvulsant activities. nih.gov A series of 4-aminophenylacetamides were synthesized and evaluated for their ability to protect against seizures induced by maximal electroshock (MES) and pentylenetetrazol. nih.gov One of the most potent compounds identified was the 4-aminophenylacetamide derived from 2,6-dimethylaniline, which exhibited an ED50 of 50.50 mg/kg against electroshock-induced convulsions. nih.gov
In another study, new N-arylazole acetamide derivatives were prepared and tested for their anticonvulsant effects. nih.gov Many of these compounds showed anticonvulsant activity with low neurotoxicity in initial screening tests. nih.gov Specifically, a compound featuring an alpha-naphthyl and 1,2,4-triazole (B32235) moiety was found to be active in the MES test with an ED50 of 64.9 mg/kg. nih.gov
Furthermore, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated in MES, psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. mdpi.com The most active compound demonstrated a more favorable ED50 value than the reference drug valproic acid in the MES test (68.30 mg/kg vs. 252.74 mg/kg). mdpi.com
Antimicrobial Properties of Acetamide Derivatives
The antimicrobial potential of various acetamide derivatives has been extensively investigated. In one study, new benzimidazole-based acetamide derivatives were synthesized and screened for their in vitro antimicrobial activity. researchgate.net Several of these compounds were identified as promising antibacterial agents against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) value of 125 µg/mL, which was comparable to streptomycin. researchgate.net Some derivatives also showed potent antifungal activity against Candida krusei, with a MIC value of 125 µg/mL. researchgate.net
Another study focused on 2-mercaptobenzothiazole-based acetamide derivatives, which exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, comparable to the standard drug levofloxacin. nih.govacs.org Certain compounds also demonstrated promising antibiofilm potential. nih.govacs.org
The synthesis of aminopyridine, pyrrolidine, piperidine, and morpholine (B109124) acetamides under microwave irradiation also yielded compounds with antibacterial properties. nih.gov Two of the synthesized compounds, which contained a para-chlorophenyl moiety, displayed the most significant antibacterial effects. nih.gov Additionally, N-arylazole acetamide derivatives were tested for their antibacterial and antifungal activities, with some compounds showing significant activity against various Candida species, with MIC values below 32 µg/mL. nih.gov A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, also demonstrated significant activity against yeasts such as Candida glabrata and Candida krusei. acs.org
Table 3: Antimicrobial Activity of Various Acetamide Derivatives
| Derivative Class | Target Organism(s) | Key Findings (MIC values) |
|---|---|---|
| Benzimidazole-based acetamides | Pseudomonas aeruginosa, Candida krusei | Antibacterial MIC: 125 µg/mL; Antifungal MIC: 125 µg/mL. researchgate.net |
| 2-Mercaptobenzothiazole acetamides | Gram-positive and Gram-negative bacteria | Activity comparable to levofloxacin. nih.govacs.org |
| N-Arylazole acetamides | Various Candida species | Antifungal MIC: < 32 µg/mL. nih.gov |
| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Candida glabrata, Candida krusei | Significant activity against yeasts. acs.org |
Elucidation of Molecular Mechanisms Through Enzyme and Receptor Interactions
The precise molecular mechanisms of this compound are not yet fully elucidated in scientific literature. However, the broader class of N-phenylacetamide derivatives has been the subject of numerous studies, providing a basis for inferring potential interactions.
The presence of the hydroxyl (-OH) and acetamide (-NHCOCH3) groups on the phenyl ring suggests the capacity for significant hydrogen bonding, which is a critical factor in the interaction between small molecules and biological targets such as enzymes and receptors. The 2,6-dimethylphenyl substitution provides steric hindrance that can influence the molecule's conformation and its fit within a binding pocket.
Research into various hydroxyphenylacetamide derivatives has indicated a range of biological activities, including enzyme inhibition. For instance, some derivatives have been investigated for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases. Other studies have explored the potential for hydroxyphenyl derivatives to interact with opioid receptors, where the hydroxyl group has been shown to be crucial for binding affinity. nih.gov
The anti-inflammatory properties observed in some acetamide derivatives may be attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). archivepp.com Furthermore, the antioxidant activity reported for some related compounds suggests a potential to interact with and neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress. nih.gov
Table 1: Potential Molecular Interactions of this compound Based on Analogous Compounds
| Functional Group | Potential Interaction Type | Implied Biological Target Class |
| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Kinases, Opioid Receptors, etc. |
| Acetamide (-NHCOCH3) | Hydrogen Bond Donor/Acceptor | Proteases, Kinases, etc. |
| Dimethylphenyl | Hydrophobic/Van der Waals Interactions | Hydrophobic pockets of enzymes/receptors |
Structure-Based Drug Design and Target Identification Methodologies
The process of identifying specific biological targets for a compound like this compound and designing more potent and selective analogs often relies on structure-based drug design (SBDD) and other target identification methodologies.
Structure-Activity Relationship (SAR) Studies: A fundamental approach involves synthesizing a series of analogs of this compound with systematic modifications to its chemical structure. For example, the position of the hydroxyl group could be varied, the methyl groups could be altered in size or replaced with other substituents, and the acetamide group could be modified. These analogs would then be screened for biological activity. The resulting data would help in establishing a structure-activity relationship, providing insights into which chemical features are essential for a particular biological effect. Studies on other N-phenylacetamide series have successfully used this approach to identify key structural determinants for activities such as sodium channel blockade. nih.govacs.org
Computational Modeling and Docking: In the absence of an experimentally determined crystal structure of a target protein bound to the compound, computational methods can be employed. Homology modeling can be used to build a three-dimensional model of a potential target protein based on the known structures of related proteins. Subsequently, molecular docking simulations can predict the binding mode and affinity of this compound to this target. These in silico methods can help prioritize potential targets for experimental validation and guide the design of new derivatives with improved binding characteristics.
Target Identification Techniques: A variety of experimental techniques can be utilized to identify the cellular targets of a bioactive compound. These include:
Affinity Chromatography: The compound is immobilized on a solid support and used as bait to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
Chemical Proteomics: This involves using chemical probes derived from the compound to label and identify target proteins within a complex biological sample.
Genetic Approaches: Techniques such as yeast three-hybrid screening or the use of knockout/knockdown cell lines can help to identify genes and their corresponding proteins that are essential for the compound's biological activity.
Table 2: Methodologies for Target Identification and Structure-Based Design
| Methodology | Description | Application for this compound |
| Structure-Activity Relationship (SAR) | Synthesis and testing of analogs to determine key chemical features for activity. | Inform the design of more potent and selective derivatives. |
| Molecular Docking | Computational prediction of binding mode and affinity to a target protein. | Prioritize potential biological targets for experimental validation. |
| Affinity Chromatography | Using the immobilized compound to "fish" for its binding partners. | Directly identify proteins that interact with the compound. |
| Chemical Proteomics | Using chemical probes to label and identify target proteins. | Identify cellular targets in a native biological context. |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Systematic Approaches to SAR Studies for N-(3-Hydroxy-2,6-dimethylphenyl)acetamide Derivatives
Systematic Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for the rational design of new therapeutic agents. For derivatives of this compound, these investigations would methodically explore how discrete structural modifications to the parent molecule influence its biological activity. A common approach involves the synthesis of a library of analogs where specific regions of the molecule are altered.
Key areas for modification on the this compound scaffold would include:
The Phenyl Ring: Introduction of various substituents at the available positions (4 and 5) to probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (small vs. bulky groups).
The Hydroxyl Group: Conversion of the hydroxyl group to an ether or ester to assess the importance of its hydrogen-bonding capability and acidity for biological activity.
The Methyl Groups: Alteration of the methyl groups at positions 2 and 6 to larger alkyl groups to understand the steric requirements of the binding pocket.
The Acetamide (B32628) Moiety: Modification of the acetamide group, for instance, by changing the alkyl chain length or introducing different functional groups, to evaluate its role in target interaction.
By systematically synthesizing and testing these derivatives, researchers can construct a detailed SAR map. For instance, studies on analogous N-arylacetamides have demonstrated that the nature and position of substituents on the phenyl ring can significantly modulate activities such as analgesic or anti-inflammatory effects. nih.govarchivepp.com
Impact of Chemical Modifications on Biological Activity and Pharmacological Profiles
For example, the introduction of small, electron-withdrawing groups on the phenyl ring of similar acetamide derivatives has been shown to influence their anti-inflammatory properties. researchgate.net Conversely, the addition of bulky substituents might decrease activity due to steric hindrance at the biological target. The hydroxyl group is a critical feature, likely involved in hydrogen bonding with a receptor. Its modification would almost certainly impact the binding affinity.
The pharmacological profile can also be fine-tuned. For instance, increasing the lipophilicity of the molecule by adding alkyl or halogen substituents might enhance its ability to cross cell membranes and the blood-brain barrier, which could be crucial for targeting central nervous system disorders. However, such changes must be carefully balanced to maintain adequate solubility and avoid off-target effects. Studies on other N-acetamide substituted compounds have highlighted the delicate balance between lipophilicity and plasma protein binding, which are critical determinants of a drug's efficacy.
Conformational Flexibility and its Influence on Ligand-Biomacromolecule Interactions
The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its ability to interact with a biological target. This compound possesses several rotatable bonds, allowing it to adopt various conformations in solution. The conformational flexibility of this molecule, particularly around the amide bond and the bond connecting the phenyl ring to the nitrogen atom, will significantly influence how it fits into the binding site of a target protein.
The two methyl groups at positions 2 and 6 of the phenyl ring play a crucial role in restricting the rotation around the phenyl-nitrogen bond. This steric hindrance can lock the molecule into a preferred conformation, which may be the bioactive conformation. A "cup-shaped" conformation has been observed in a similar crystal structure of an N-(2,6-dimethylphenyl)acetamide derivative, which was largely determined by an intramolecular hydrogen bond. nih.gov The 3-hydroxy group could also participate in intramolecular hydrogen bonding, further influencing the molecule's preferred shape.
The ability of the molecule to adopt a low-energy conformation that is complementary to the binding site of a biomacromolecule is essential for potent biological activity. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be employed to explore the conformational landscape of this compound and its derivatives. nih.gov Understanding the preferred conformations and the energy barriers between them can provide valuable insights into the ligand-receptor interactions and guide the design of more rigid, and potentially more potent, analogs.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its derivatives, QSAR models can be developed to predict their activity and guide the synthesis of new, more potent analogs.
The development of a QSAR model involves several key steps:
Data Set Collection: A series of structurally related compounds with experimentally determined biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques.
For anti-inflammatory N-phenylacetamides, QSAR studies have identified key descriptors that influence their activity. zsmu.edu.ua These often include parameters related to lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric factors (e.g., molar refractivity). By understanding which descriptors are most important, medicinal chemists can prioritize the synthesis of new derivatives with optimized properties. Predictive analytics based on robust QSAR models can significantly reduce the time and cost associated with drug discovery by allowing for the virtual screening of large compound libraries.
Below is an interactive data table summarizing hypothetical QSAR descriptors for a series of this compound derivatives and their predicted anti-inflammatory activity.
| Compound ID | LogP | Molar Refractivity (MR) | Electronic Parameter (σ) | Predicted IC50 (µM) |
| Parent | 2.5 | 55.0 | 0.00 | 10.5 |
| 4-Fluoro | 2.7 | 55.2 | 0.06 | 8.2 |
| 4-Chloro | 3.0 | 58.5 | 0.23 | 5.1 |
| 4-Nitro | 2.4 | 59.0 | 0.78 | 2.5 |
| 4-Methoxy | 2.3 | 57.8 | -0.27 | 15.8 |
This table illustrates how changes in physicochemical properties, represented by the descriptors, can be correlated with predicted biological activity, providing a valuable tool for guiding further drug design efforts.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Compound Separation and Quantification (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the separation of N-(3-Hydroxy-2,6-dimethylphenyl)acetamide from complex mixtures, a critical step before its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this context.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a common approach for compounds with similar polarity. In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase.
For the related compound N-(2,6-dimethylphenyl)acetamide, a reverse-phase HPLC method has been described using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comsielc.com The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is typically performed using an ultraviolet (UV) detector set at a wavelength where the compound exhibits maximum absorbance. nih.gov An isocratic method, where the mobile phase composition remains constant, can provide reproducible results for routine analysis. nih.gov
| Parameter | Typical Condition for a Related Acetamide (B32628) | Reference |
| Technique | Reversed-Phase HPLC | nih.gov |
| Column | C18 | nih.gov |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., potassium phosphate) | nih.gov |
| Detection | UV at 254 nm | nih.gov |
| Mode | Isocratic | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, especially for volatile compounds. For non-volatile compounds or those with polar functional groups like the hydroxyl group in this compound, a derivatization step is often necessary to increase volatility and thermal stability. jfda-online.com This process involves chemically modifying the analyte to make it suitable for GC analysis. Silylation, for example, replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, reducing polarity and increasing volatility. jfda-online.com Once derivatized, the compound is separated in the gas chromatograph based on its boiling point and interaction with the stationary phase, and subsequently identified and quantified by the mass spectrometer.
Mass Spectrometry for Identification and Quantitative Analysis (e.g., LC-MS/MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized atoms or molecules. It is an indispensable tool for the structural elucidation and sensitive quantification of compounds. When coupled with a chromatographic separation technique like liquid chromatography (LC), the resulting hyphenated technique, LC-MS/MS, offers exceptional selectivity and sensitivity.
For the identification of this compound, mass spectrometry can provide its exact molecular weight. Electron ionization (EI) is a common technique used in GC-MS, and mass spectra for the analogous compound N-(2,6-dimethylphenyl)acetamide are available in databases like the NIST WebBook. nist.gov For LC-MS, softer ionization techniques like electrospray ionization (ESI) are typically used, which can generate a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming the molecular formula. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative analysis in complex matrices. This technique uses a triple quadrupole mass spectrometer, which allows for a highly selective detection mode called Multiple Reaction Monitoring (MRM). In MRM, the first quadrupole selects a specific precursor ion (e.g., the molecular ion of the target compound), which is then fragmented in the second quadrupole. The third quadrupole selects a specific product ion for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from other components in the sample. An LC-MS/MS method developed for a similar compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, utilized an ESI source and MRM mode for quantification, demonstrating the applicability of this approach. pnrjournal.com
| Technique | Ionization Mode | Detection Mode | Application | Reference |
| LC-MS/MS | Electrospray Ionization (ESI) | Multiple Reaction Monitoring (MRM) | Quantitative Analysis | pnrjournal.com |
| GC-MS | Electron Ionization (EI) | Full Scan / SIM | Identification & Quantification | nist.gov |
Development and Validation of Analytical Methods for Research Samples
The development of a robust analytical method is a systematic process aimed at creating a procedure that is suitable for its intended purpose. Once developed, the method must be validated to ensure its reliability, accuracy, and precision. Method validation is a regulatory requirement and is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). researchgate.nethumanjournals.com
The validation process assesses several key parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. nih.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated, and the correlation coefficient (r²) should ideally be close to 1.0. nih.govhumanjournals.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. pnrjournal.comresearchgate.net Recoveries between 99.95% and 100.23% have been reported for related compounds. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values less than 1% being excellent. nih.gov
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. humanjournals.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pnrjournal.comhumanjournals.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
A validated stability-indicating RP-HPLC method, for instance, would not only quantify this compound but also resolve it from any potential degradation products formed under stress conditions (e.g., acid, base, oxidation, heat, light). researchgate.net
Utilization of the Compound and its Metabolites as Reference Standards in Research
Reference standards are highly purified substances used as a benchmark for the identification and quantification of a compound in a sample. The use of a well-characterized reference standard for this compound is crucial for ensuring the accuracy and validity of analytical results. These standards are used to prepare calibration curves and quality control samples.
Certified reference materials are available from various suppliers and come with a certificate of analysis that details the compound's identity, purity, and other relevant properties. lgcstandards.comlgcstandards.com Structurally similar compounds, such as N-(2,6-Dimethylphenyl)acetamide, are commercially available as analytical standards, often categorized as pharmaceutical impurities of other active compounds like lidocaine (B1675312). lgcstandards.comlgcstandards.comcaymanchem.com
In metabolic studies, it is also essential to have reference standards for the potential metabolites of this compound. These metabolite standards are used to definitively identify metabolic products in biological samples (e.g., plasma, urine) and to accurately quantify their concentrations. acanthusresearch.com The synthesis and purification of these metabolite standards are a critical part of drug metabolism and pharmacokinetic research, enabling a comprehensive understanding of the compound's fate in a biological system.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for N-(3-Hydroxy-2,6-dimethylphenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
-
Route 1 : Acetylation of 3-hydroxy-2,6-dimethylaniline using acetic anhydride in the presence of a base (e.g., pyridine) under reflux. Purification via recrystallization from ethanol/water mixtures improves purity .
-
Route 2 : Direct amidation of 3-hydroxy-2,6-dimethylphenol with acetyl chloride in a non-polar solvent (e.g., dichloromethane), monitored by TLC for reaction completion .
-
Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 acetylating agent to substrate), control reaction temperature (60–80°C), and employ column chromatography for intermediates with competing side reactions .
Synthesis Method Yield (%) Purity (HPLC) Key Reference Acetic Anhydride Route 78–85 ≥98% Acetyl Chloride Route 65–72 ≥95%
Q. How can researchers validate the structural identity and purity of this compound?
- Analytical Workflow :
NMR Spectroscopy : Confirm the presence of the acetamide methyl group (δ ~2.1 ppm in H NMR) and aromatic protons (δ ~6.5–7.0 ppm). C NMR should show carbonyl resonance at ~168–170 ppm .
Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 250.3 (CHNO) .
HPLC : Use a C18 column with UV detection (λ = 282 nm) to assess purity ≥98% .
Melting Point : Compare observed values (e.g., 120–122°C) with literature data to detect impurities .
Advanced Research Questions
Q. What experimental strategies are recommended for identifying the biological targets of this compound?
- Methodology :
- Receptor Binding Assays : Screen against ion channels (e.g., sodium channels) due to structural similarity to lidocaine derivatives .
- Molecular Docking : Use crystal structure data (e.g., PDB entries of related acetamides) to model interactions with putative targets .
- Gene Expression Profiling : Treat cell lines (e.g., neuronal or cancer cells) and analyze transcriptomic changes via RNA-seq to identify pathways affected .
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Approach :
Meta-Analysis : Compare studies for variability in assay conditions (e.g., cell type, concentration ranges). For example, antimicrobial activity may differ between Gram-positive and Gram-negative bacteria due to membrane permeability .
Dose-Response Curves : Replicate experiments using standardized protocols (e.g., CLSI guidelines for MIC assays) .
Metabolite Interference : Test for degradation products (e.g., via LC-MS) that may contribute to observed effects .
Q. What role does the hydroxyl group at the 3-position play in the compound’s reactivity and pharmacological profile?
- Insights :
- Chemical Reactivity : The hydroxyl group enables hydrogen bonding with biological targets (e.g., enzyme active sites) and participation in chelation with metal ions .
- Pharmacokinetics : Enhances solubility via hydrogen bonding but may reduce blood-brain barrier penetration compared to non-polar analogs .
- Derivatization : Protect the hydroxyl group (e.g., acetylation) to study its role in activity. Compare modified analogs in SAR studies .
Q. How can crystal structure data inform the design of derivatives with improved stability or activity?
- Strategy :
- X-ray Crystallography : Resolve the compound’s crystal packing and hydrogen-bonding motifs (e.g., N–H···O interactions) to predict stability under storage conditions .
- Co-crystallization : Study interactions with target proteins (e.g., kinases) to guide structural modifications for enhanced binding affinity .
- Thermal Analysis : Use DSC/TGA to correlate crystallinity with thermal degradation profiles and shelf-life predictions .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How should researchers address this variability?
- Resolution :
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) to identify optimal solvents for biological assays .
- Surfactant Use : Employ polysorbate-80 or cyclodextrins to enhance aqueous solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
